molecular formula C6H7O3P B072730 Phenylphosphonic acid CAS No. 1571-33-1

Phenylphosphonic acid

Cat. No. B072730
Key on ui cas rn: 1571-33-1
M. Wt: 158.09 g/mol
InChI Key: QLZHNIAADXEJJP-UHFFFAOYSA-N
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Patent
US07531585B2

Procedure details

In a glass ball mill container having a volume of 900 mL, 1000 g of 1 mmφ zirconia beads were charged, further 17.0 g (108 mmol) of phenylphosphonic acid (manufactured by Nissan Chemical industries, Ltd.), 8.78 g (108 mmol) of zinc oxide and 231 g of water were mixed, stirred at 170 rpm for 20 hours at room temperature. Then the slurry was separated from zirconia beads, and the separated slurry was filtered, and the wet cake was fully washed with water. Thereafter, the slurry was dried at 150° C. to obtain 23.4 g (yield 98%) of the aimed product as white crystal. The average particle diameter was 1.1 μm with a laser diffraction type particle size distribution meter (manufactured by Seishin Enterprise Co., Ltd., PRO-7000S).
[Compound]
Name
1
Quantity
900 mL
Type
reactant
Reaction Step One
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
8.78 g
Type
reactant
Reaction Step Three
Name
Quantity
231 g
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]1([P:7](=[O:10])([OH:9])[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O-2].[Zn+2:12]>O>[C:1]1([P:7](=[O:8])([O-:10])[O-:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Zn+2:12] |f:1.2,4.5|

Inputs

Step One
Name
1
Quantity
900 mL
Type
reactant
Smiles
Step Two
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(O)(O)=O
Name
Quantity
8.78 g
Type
reactant
Smiles
[O-2].[Zn+2]
Name
Quantity
231 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at 170 rpm for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
Then the slurry was separated from zirconia beads
FILTRATION
Type
FILTRATION
Details
the separated slurry was filtered
WASH
Type
WASH
Details
the wet cake was fully washed with water
CUSTOM
Type
CUSTOM
Details
Thereafter, the slurry was dried at 150° C.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=C1)P([O-])([O-])=O.[Zn+2]
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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